molecular formula C9H6ClF3O B1302659 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone CAS No. 845823-13-4

4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone

Cat. No.: B1302659
CAS No.: 845823-13-4
M. Wt: 222.59 g/mol
InChI Key: SJBSFYVEKYGCAS-UHFFFAOYSA-N
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Description

4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C9H6ClF3O and a molecular weight of 222.59 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a methyl group attached to an acetophenone core. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone typically involves the reaction of 4-chloro-2-methylacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone is used in scientific research for its unique chemical properties. It is employed in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and methyl groups contribute to its binding affinity and specificity for target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity, while the chloro and methyl groups contribute to its binding affinity and specificity for target molecules .

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBSFYVEKYGCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374018
Record name 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845823-13-4
Record name 1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845823-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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